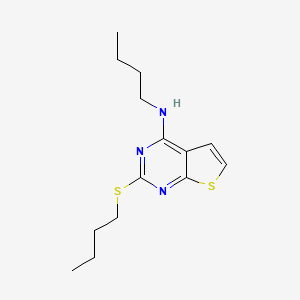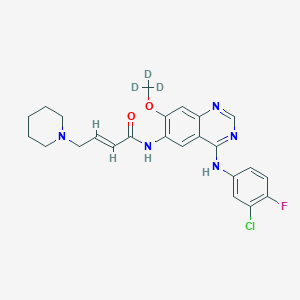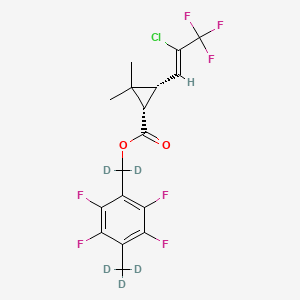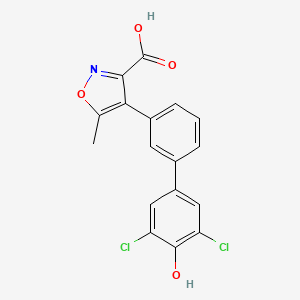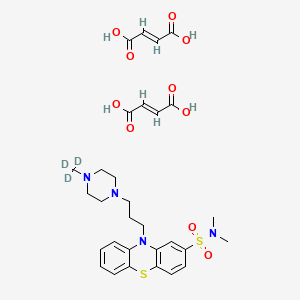
Thioproperazine-d3 (difumarate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioproperazine-d3 (difumarate) is a deuterated form of thioproperazine, an antipsychotic compound used primarily in the treatment of schizophrenia and manic syndromes . The deuterated form, Thioproperazine-d3, is often used in scientific research to study metabolic pathways and drug interactions due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thioproperazine-d3 (difumarate) involves the incorporation of deuterium atoms into the thioproperazine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of Thioproperazine-d3 (difumarate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to maintain the consistency and stability of the final product .
化学反应分析
Types of Reactions
Thioproperazine-d3 (difumarate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents used to optimize the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.
科学研究应用
Thioproperazine-d3 (difumarate) has a wide range of scientific research applications, including:
作用机制
Thioproperazine-d3 (difumarate) exerts its effects by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. Additionally, it acts on serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2). These interactions result in a range of effects, including anxiolytic, antidepressive, antiaggressive, and antipsychotic properties .
相似化合物的比较
Thioproperazine-d3 (difumarate) is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
Thioproperazine: The non-deuterated form used in clinical settings.
Cephalmin-d3 (difumarate): Another deuterated antipsychotic compound.
Sulfenazin-d3 (difumarate): A deuterated analog used in similar research applications.
These compounds share similar pharmacological properties but differ in their specific applications and stability profiles.
属性
分子式 |
C30H38N4O10S2 |
|---|---|
分子量 |
681.8 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N,N-dimethyl-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine-2-sulfonamide |
InChI |
InChI=1S/C22H30N4O2S2.2C4H4O4/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,6,11-16H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i3D3;; |
InChI 键 |
CEFNDLGCYCWFOI-YOQGDIOCSA-N |
手性 SMILES |
[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)S(=O)(=O)N(C)C)([2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


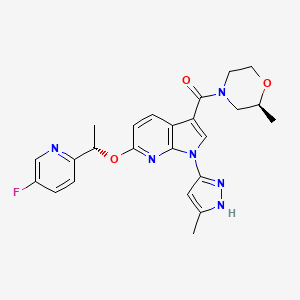
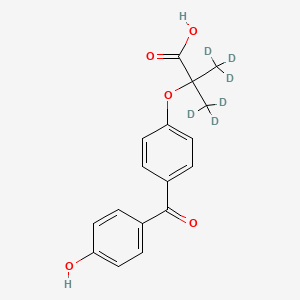
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
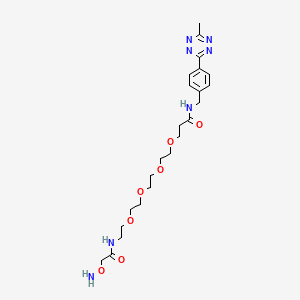
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
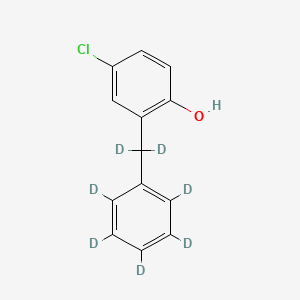
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
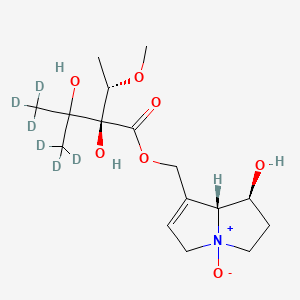
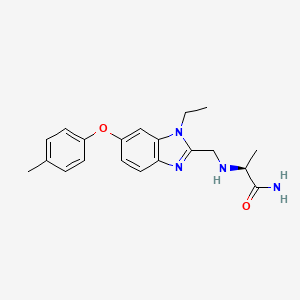
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)
